molecular formula C7H5FN2 B2931165 3-Fluoro-4-methylpyridine-2-carbonitrile CAS No. 312904-99-7

3-Fluoro-4-methylpyridine-2-carbonitrile

Cat. No. B2931165
CAS RN: 312904-99-7
M. Wt: 136.129
InChI Key: KMNYPJRYCDTVLC-UHFFFAOYSA-N
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Description

“3-Fluoro-4-methylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5FN2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methylpyridine-2-carbonitrile” consists of a pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-methylpyridine-2-carbonitrile” include a boiling point of 135.6°C, a density of 1.08 g/cm³, and a refractive index of 1.479 . It is a liquid at room temperature .

Scientific Research Applications

I have conducted a thorough search, but unfortunately, there is limited information available on the specific scientific research applications of 3-Fluoro-4-methylpyridine-2-carbonitrile . The compound is mentioned in various chemical databases and suppliers as available for experimental and research use , but detailed applications in distinct fields are not provided in the search results.

properties

IUPAC Name

3-fluoro-4-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNYPJRYCDTVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylpyridine-2-carbonitrile

Synthesis routes and methods I

Procedure details

To a stirred solution of 0.95 g (7.48 mmol) of 3-fluoro-4-methylpyridine N-oxide 5-2 in 20 mL of acetonitrile was added 1.14 g (11.2 mmol) of triethylamine followed by 1.48 g (15.0 mmol) of trimethylsilyl cyanide. This reaction mixture was heated at reflux for 48 h, after which time the solution was concentrated at reduced pressure. The dark residue was dissolved in CHCl3, washed with saturated aqueous NaHCO3 and the aqueous layer back-washed with chloroform (4×). The combined organic layers were dried over MgSO4 and the solvents removed at reduced pressure to give an oil that was chromatographed on SiO2 using 75:25 hexane-EtOAc to give 5-3 as a yellow oil: 1H NMR (CDCl3) δ 8.39 (d, 1H, 4.8 Hz), 7.09 (br dd, 1H, 5.8, 5.8 Hz), 2.41 (s, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-3-fluoro-4-methylpyridine (4.89 g, 25.7 mmol) and zinc cyanide (3.02 g, 25.7 mmol) in DMF (45 mL) was added palladium tetra(triphenylphosphine) (2.97 g, 2.57 mmol). The mixture was degassed and then heated to 90° C. for 18 hours. After this time, the mixture was diluted with water (500 mL) and EtOAc (500 mL), filtered and the resulting layers were separated. The aqueous layer was further extracted with EtOAc (2×500 mL). The combined extracts were washed with water (300 mL), dried over MgSO4, filtered and the solvent removed in vacuo. The resulting residue was chromatographed using RediSep column (330 g) and eluting with a gradient of 0-100% EtOAc/CH2Cl2. The pure fractions were combined and the solvent removed in vacuo to give title compound.
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
catalyst
Reaction Step One
Quantity
2.97 g
Type
catalyst
Reaction Step Two

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